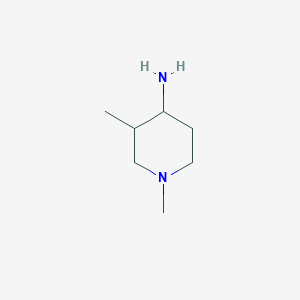

1,3-Dimethylpiperidin-4-amine

Description

The exact mass of the compound this compound is 128.131348519 g/mol and the complexity rating of the compound is 92.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFDKDVGHUCVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629736 | |

| Record name | 1,3-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30648-81-8, 900642-45-7 | |

| Record name | 1,3-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of the Piperidine Scaffold

The piperidine (B6355638) ring is a privileged structure in medicinal chemistry, frequently incorporated into the architecture of pharmaceutical agents. researchgate.netusm.edu Its significance stems from several key attributes. The puckered, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors. thieme-connect.comthieme-connect.com Furthermore, the nitrogen atom within the ring can be readily functionalized, and its basicity can be modulated to influence the pharmacokinetic properties of a molecule, including its solubility and ability to cross cell membranes. scientificupdate.com

Piperidine derivatives are found in numerous classes of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. researchgate.netnih.govnih.gov The adaptability of the piperidine scaffold allows chemists to synthesize a diverse library of compounds with varied and potent biological effects. researchgate.netnih.gov The continuous exploration of novel synthetic methodologies provides access to a wide variety of functionalized piperidines, further cementing their importance in modern drug discovery. usm.edunih.gov

Advanced Synthetic Methodologies for 1,3 Dimethylpiperidin 4 Amine and Its Analogs

Stereoselective Approaches to Piperidine (B6355638) Ring Formation

Achieving control over the absolute and relative stereochemistry of substituents on the piperidine ring is critical. Modern synthetic chemistry offers several powerful strategies to access enantiomerically enriched piperidines, including asymmetric reduction, chiral resolution, and enantioselective catalysis.

Asymmetric Reduction Strategies in Piperidine Synthesis

Asymmetric reduction is a powerful technique for establishing stereocenters during the formation of the piperidine ring. This typically involves the enantioselective reduction of a prochiral ketone or imine precursor using a chiral catalyst or reagent.

One prominent strategy involves the asymmetric hydrogenation of a protected carbamate (B1207046) precursor. For instance, racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate can undergo asymmetric hydrogenation with a chiral rhodium catalyst bearing ferrocene (B1249389) ligands. This method has been shown to produce the desired (3R,4R)-enantiomer with high enantiomeric excess (ee). google.com Another approach starts from a pyridinium (B92312) salt, such as 1-benzyl-3-methylamino-4-methyl-pyridinium bromide, which is reduced using reagents like sodium borohydride (B1222165). While this initial reduction may yield a racemic or diastereomeric mixture, subsequent steps can isolate the desired isomer.

A different methodology employs the asymmetric reduction of α-azido aryl ketones to the corresponding azido (B1232118) alcohols, which serve as key chiral intermediates for piperidine synthesis. researchgate.net This reduction can be catalyzed by entities like β-cyclodextrin or oxazaborolidine, setting the stereochemistry early in the synthetic sequence. researchgate.net The resulting chiral alcohol can then be elaborated into the final piperidine structure through further transformations, including ring-closing metathesis. researchgate.net

| Starting Material Type | Key Reagents/Catalysts | Product Feature | Reference |

| Protected Carbamate | Chiral Rhodium Catalyst (with ferrocene ligands) | High enantiomeric excess (up to 99.8% ee) | google.com |

| Pyridinium Salt | Sodium Borohydride | Racemic/diastereomeric piperidine for further resolution | |

| α-Azido Aryl Ketone | β-Cyclodextrin or Oxazaborolidine | Chiral azido alcohol intermediate | researchgate.net |

Chiral Resolution Techniques, including Diastereomeric Salt Formation

For cases where a racemic mixture of piperidine derivatives is synthesized, chiral resolution remains a robust and widely used method for separating the enantiomers. This technique can be broadly categorized into kinetic resolution and diastereomeric salt formation.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. researchgate.net These salts possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. acs.orgnih.gov For piperidine derivatives closely related to 1,3-dimethylpiperidin-4-amine (B1630183), such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, chiral acids like L-di-p-toluyl tartaric acid (L-DTTA) or di-benzoyl-L-tartaric acid are effective resolving agents. google.comresearchgate.net The process involves dissolving the racemic mixture and the resolving agent in a suitable solvent system (e.g., isopropanol), allowing the less soluble diastereomeric salt of the desired enantiomer to crystallize, thereby achieving high optical purity. google.com

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. nih.gov In the context of piperidines, catalytic kinetic resolution via enantioselective acylation has proven effective. nih.govnih.gov Chiral hydroxamic acids, for example, can be used to selectively acylate one enantiomer of a secondary amine, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. nih.govnih.gov Studies on disubstituted piperidines have revealed that the conformation of the substrate significantly impacts reactivity and selectivity, with a preference for acylating conformers where the α-substituent is in an axial position. nih.gov

| Resolution Technique | Resolving Agent/Catalyst | Principle | Example Application | Reference |

| Diastereomeric Salt Formation | Di-benzoyl-L-tartaric acid, L-DTTA | Differential solubility of diastereomeric salts | Resolution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | google.comgoogle.comresearchgate.net |

| Kinetic Resolution | Chiral Hydroxamic Acids | Enantioselective acylation of one enantiomer | Resolution of 2-substituted piperidines | nih.govnih.gov |

| HPLC Resolution | Chiral Stationary Phases (e.g., Chiralcel OD) | Differential interaction with a chiral support | Separation of 1,3-dimethyl-4-phenylpiperidine enantiomers | nih.gov |

Enantioselective Catalysis in the Construction of Chiral Piperidine Scaffolds

Enantioselective catalysis offers a highly efficient and atom-economical approach to constructing chiral piperidine scaffolds directly from achiral or racemic precursors. researchgate.net These methods build the chiral centers into the ring during its formation or functionalization.

A notable strategy involves the Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. acs.orgnih.govsnnu.edu.cn This process typically involves a three-step sequence: partial reduction of a pyridine (B92270), followed by a Rh-catalyzed asymmetric reductive Heck reaction with an aryl or vinyl boronic acid, and a final reduction to yield the enantioenriched 3-substituted piperidine. acs.orgnih.govsnnu.edu.cn This method demonstrates broad functional group tolerance and provides access to a wide library of chiral piperidines. acs.orgsnnu.edu.cn

Biocatalysis has also emerged as a powerful tool. A transaminase-triggered aza-Michael reaction provides a novel biocatalytic disconnection for preparing enantioselective 2,6-disubstituted piperidines from prochiral ketoenones. acs.org Furthermore, the desymmetrization of achiral piperidine derivatives or the dearomatization of pyridines using chiral catalysts are also effective strategies. researchgate.net For instance, Ir-catalyzed enantioselective hydrogenation of substituted pyridines has been developed using ligands like MeO-BoQPhos, achieving high levels of enantioselectivity. researchgate.net

Ring Construction and Derivatization Reactions of Piperidine Amines

The construction of the piperidine ring itself can be achieved through various cyclization strategies. Reductive amination and Mannich-type reactions are two of the most versatile and powerful methods for assembling the piperidine core, particularly for piperidine-4-amine structures and their derivatives.

Reductive Amination Pathways for Piperidine-4-amines

Reductive amination is a cornerstone reaction in amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com This method is particularly useful for synthesizing N-substituted piperidines. researchgate.net

Intramolecular reductive amination is a powerful strategy for constructing the piperidine ring. researchgate.net This approach typically starts with a linear substrate containing both a carbonyl group (or a precursor) and an amino group, which cyclizes and is subsequently reduced. For example, sugar-derived dicarbonyl compounds can undergo a double reductive amination with an amine source (like ammonium (B1175870) acetate) to form polyhydroxylated piperidines. chim.it A variety of reducing agents can be employed, including catalytic hydrogenation (H₂, Pd/C) or hydride reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net In the synthesis of analogs of this compound, a key step can involve the reductive amination of a ketone precursor to install the amine functionality. researchgate.net

Mannich-Type Cyclizations for Piperidine Derivative Synthesis

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound and is exceptionally useful for synthesizing piperidine derivatives. researchgate.net Modern variations of this reaction offer high levels of stereocontrol.

One innovative approach is a stereoselective three-component vinylogous Mannich-type reaction. rsc.org This method, inspired by the biosynthesis of piperidine alkaloids, uses a 1,3-bis-silylenol ether as a functionalized dienolate, which reacts with an aldehyde and a chiral amine (such as α-methyl benzylamine) to form a chiral dihydropyridinone adduct. rsc.org This dihydropyridinone is a versatile intermediate that can be readily converted into a variety of multi-substituted chiral piperidines. rsc.org

Another powerful strategy involves Mannich-type additions to cyclic nitrones. nih.gov These reactions can be performed with β-ketoacids under catalyst-free conditions or, for enantioselective transformations, with methyl ketones in the presence of a chiral thiourea (B124793) catalyst. nih.gov This latter approach can generate 2-substituted β-N-hydroxy-aminoketones with high enantioselectivity (up to 98% ee), which are valuable precursors for piperidine alkaloids. nih.gov Oxidative Mannich cyclizations of α-silylamino vinylsilanes also provide a pathway to highly functionalized tetrahydropyridines, proceeding through N-acyliminium cation intermediates to ensure stereocontrol. acs.org

Intramolecular Cyclization Mechanisms Leading to Piperidine Cores

The construction of the piperidine ring is a foundational step in the synthesis of its derivatives. Intramolecular cyclization, where a single molecule containing all the necessary atoms undergoes ring closure, is a powerful strategy that offers control over substitution patterns and stereochemistry. mdpi.com Key mechanisms include reductive amination, radical cyclizations, and transition-metal-catalyzed processes.

Reductive Amination: Intramolecular reductive amination is a robust method for forming the piperidine ring from an acyclic precursor containing both an amine and a carbonyl group (or a group that can be converted to one). umh.es For instance, a δ-amino ketone or aldehyde can undergo cyclization to form a cyclic iminium ion, which is then reduced in situ to the corresponding piperidine. researchgate.net The double reductive amination (DRA) of dicarbonyl compounds, such as dialdehydes or ketoaldehydes, with an amine source like ammonia (B1221849) or a primary amine, provides a direct route to the piperidine skeleton. chim.it The reaction is typically performed using reducing agents like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. chim.ittandfonline.com

Radical Cyclization: Radical-mediated reactions offer an alternative pathway for piperidine synthesis, often proceeding under mild conditions. These reactions typically involve the generation of a radical on a side chain, which then adds to an unsaturated bond (like an alkene or alkyne) to form the six-membered ring. nih.govacs.org For example, the intramolecular 5-exo cyclization of certain 3-(2-methyleneaziridin-1-yl)propyl radicals can rearrange to form substituted 3-methylenepiperidines. nih.govacs.org Copper-catalyzed intramolecular carboamination of unactivated olefins represents another radical pathway to functionalized piperidines. nih.gov

Metal-Catalyzed Cyclization: Various transition metals, including palladium, rhodium, iron, and gold, catalyze intramolecular reactions to form piperidine rings. mdpi.comnih.gov Organolanthanide complexes, for instance, are effective precatalysts for the intramolecular hydroamination/cyclization of amines tethered to conjugated dienes, yielding 2,6-cis-disubstituted piperidines with high diastereoselectivity. acs.org Similarly, iron-catalyzed reductive amination of ω-amino fatty acids can produce piperidines efficiently. mdpi.comnih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also emerged as a method to access enantioenriched 3-substituted piperidines. acs.org

Table 1: Overview of Intramolecular Cyclization Strategies for Piperidine Synthesis

| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Product Type | Citations |

|---|---|---|---|---|

| Reductive Amination | δ-Amino Ketones/Aldehydes | NaBH₃CN, H₂/Catalyst | Substituted Piperidines | researchgate.net, umh.es, tandfonline.com |

| Double Reductive Amination | Dicarbonyl Compounds + Amine | H₂/Pd, NaBH₃CN | Polyhydroxypiperidines | chim.it |

| Radical Cyclization | Unsaturated Amines | Radical Initiators (e.g., AIBN), Bu₃SnH | Substituted Piperidines | nih.gov, acs.org, nih.gov |

| Metal-Catalyzed Hydroamination | Aminodienes/Aminoalkynes | Organolanthanides, Fe-complexes | Substituted Piperidines | nih.gov, mdpi.com, acs.org |

| Aza-Michael Reaction | N-Tethered Alkenes | Organocatalysts, Bases | Substituted Piperidines | nih.gov |

Functional Group Interconversions and Modifications at the Piperidine Core

Once the piperidine core is established, its functional groups can be modified to generate diverse analogs. Key transformations include reactions at the nitrogen atom and selective redox reactions on the ring or its substituents.

N-Alkylation: The secondary amine of a piperidine ring is a nucleophilic center that can be readily alkylated. Classical N-alkylation involves reaction with alkyl halides, often in the presence of a base. afasci.com A widely used and versatile alternative is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or a borane-pyridine complex. tandfonline.com This method avoids the formation of intractable impurities sometimes seen with alkyl halides. tandfonline.com

More recently, "borrowing hydrogen" or "hydrogen autotransfer" catalysis has emerged as a greener approach. organic-chemistry.org In this process, a catalyst (often based on Ru or Mn) temporarily removes hydrogen from an alcohol to form an aldehyde in situ. organic-chemistry.orgnih.gov The piperidine condenses with this aldehyde to form an iminium ion, which is then reduced by the hydrogen held by the catalyst, regenerating the catalyst and yielding the N-alkylated piperidine with water as the only byproduct. organic-chemistry.orgrsc.org

N-Acylation: N-acylation is a straightforward method to introduce an acyl group onto the piperidine nitrogen, forming an amide. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride. organic-chemistry.org The use of N-acylbenzotriazoles, which can be prepared from carboxylic acids, provides a mild and efficient method for acylating amines. organic-chemistry.org

Table 2: Examples of N-Alkylation Reactions on Piperidine Scaffolds

| Piperidine Substrate | Alkylating Agent | Catalyst/Reagent | Conditions | Product | Yield | Citations |

|---|---|---|---|---|---|---|

| Piperidine | Various Aldehydes | Borane-pyridine complex | EtOH | N-Substituted Piperidines | 40-97% | tandfonline.com |

| 4-Cyanopiperidine | N-Phenyl-2-chloroacetamide | K₂CO₃, KI | Acetonitrile, Reflux | 1-(2-Oxo-2-(phenylamino)ethyl)-4-cyanopiperidine | - | afasci.com |

| N-Aryl Amines | Various Alcohols | Polynaphthoquinone, t-BuOK | Toluene, 135 °C | N-Alkylated Aryl Amines | Good to Excellent | rsc.org |

| Various Amines | Various Alcohols | MnCl₂ | Microwave | Tertiary Amines | Excellent | nih.gov |

Selective oxidation and reduction reactions allow for the precise modification of piperidinamine structures without affecting the entire molecule.

Selective Oxidation: The oxidation of piperidines can be controlled to achieve specific outcomes. For example, regioselective oxidation of 3-substituted piperidines can occur at the 6-position to form a cyclic 6-iminium ion. acs.orgacs.org This electrophilic intermediate can then be trapped by nucleophiles like cyanide to introduce new functional groups. acs.org In other systems, oxidation can lead to dehydrogenation. The gas-phase oxidation of piperidine using hydrogen peroxide or nitrous oxide can yield pyridine or 2,3,4,5-tetrahydropyridine, depending on the reaction conditions. scholarpublishing.org The oxidation of sulfur-containing piperidines using agents like hydrogen peroxide or oxone can selectively convert a sulfide (B99878) to a sulfoxide (B87167) or sulfone, respectively. nuph.edu.ua

Selective Reduction: Reduction methods are crucial for converting existing functional groups into others. A carbonyl group on the piperidine ring, as in a piperidinone, can be selectively reduced to a methylene (B1212753) group using reagents like a LiAlH₄-AlCl₃ mixture. nuph.edu.ua Nitrile groups attached to the piperidine scaffold are valuable synthetic handles that can be reduced to primary aminomethyl groups using reagents such as lithium aluminum hydride or through catalytic hydrogenation. nih.gov In recent years, biocatalysis using enzymes like reductive aminases (RedAms) has gained attention for the stereoselective reduction of C=N bonds, offering a green and highly selective route to chiral amines. researchgate.net

The nitrogen atom of the piperidine ring is an effective nucleophile and can participate in substitution reactions, most notably nucleophilic aromatic substitution (SₙAr). In these reactions, the piperidine attacks an electron-deficient aromatic or heteroaromatic ring, displacing a suitable leaving group such as a halide or nitro group. nih.govrsc.org

This reaction is a powerful tool for synthesizing N-aryl and N-heteroaryl piperidines. nih.gov The reactivity is highly dependent on the electronic properties of the aromatic substrate; electron-withdrawing groups on the aromatic ring are required to activate it towards nucleophilic attack. nih.gov The reaction of piperidine with 2-methoxy-3-nitrothiophene, for example, is strongly catalyzed by a second equivalent of piperidine, which acts as a base in the rate-determining step. rsc.org This methodology allows for the direct coupling of the piperidine core to various aromatic systems, significantly expanding the chemical space available for analog synthesis.

Stereochemical Investigations and Conformational Analysis of 1,3 Dimethylpiperidin 4 Amine Systems

Diastereomeric Control in Synthetic Pathways

The synthesis of substituted piperidines like 1,3-Dimethylpiperidin-4-amine (B1630183) often yields a mixture of diastereomers. Controlling the ratio of these isomers, particularly the cis and trans configurations, is a significant challenge and a primary focus of synthetic strategy.

The relative orientation of substituents on the piperidine (B6355638) ring is defined as cis (on the same side) or trans (on opposite sides). The control of these arrangements is highly dependent on the chosen synthetic route and reaction conditions.

One prominent method for achieving high diastereoselectivity is the catalytic hydrogenation of substituted pyridine (B92270) precursors. For example, the reduction of a 4-methylpyridine (B42270) derivative using a rhodium-on-carbon (Rh/C) catalyst in acetic acid has been shown to produce the corresponding piperidine with high cis-selectivity . The catalyst surface, solvent, and temperature all play crucial roles in directing the approach of hydrogen, leading to the preferential formation of one diastereomer. In this specific case, the hydrogenation of 4-picoline-3-ylcarbamic acid methyl ester yields the cis-isomer with 92.6% purity .

Another strategy involves the metal-catalyzed cyclization of acyclic precursors. Iron(III) chloride (FeCl₃), an eco-friendly catalyst, has been used to promote the cyclization of certain unsaturated amine derivatives to form cis-2,6-disubstituted piperidines with high diastereoselectivity (cis/trans ratios from 90/10 to 99/1) acs.org. This method relies on thermodynamic equilibration, which allows the reaction to favor the most stable cis-isomer acs.org.

| Synthetic Method | Catalyst/Reagent | Solvent | Key Parameters | Observed Outcome | Reference |

|---|---|---|---|---|---|

| Rhodium-Catalyzed Hydrogenation | 5% Rh/C | Acetic Acid | 50–55°C, 0.4–0.45 MPa H₂ | High cis-selectivity (92.6% purity) | |

| Iron-Catalyzed Cyclization | FeCl₃·6H₂O (10 mol %) | Not specified | Room Temperature | High cis-diastereoselectivity (cis/trans up to 99/1) | acs.org |

| Pd(II)-Catalyzed 1,3-Chirality Transfer | PdCl₂(CH₃CN)₂ | Tetrahydrofuran (B95107) (THF) | Not specified | Maximum stereoselectivity observed in THF | ajchem-a.com |

Several key factors govern the diastereoselectivity in the synthesis of piperidine derivatives:

Steric Hindrance: The bulk of existing substituents on the ring or its precursors can block certain trajectories of reagent approach, favoring the formation of the sterically less hindered product. In reductive amination processes, the steric hindrance from an existing methyl group can restrict rotation during imine formation, thereby preserving the cis-configuration .

Catalyst and Reagent Choice: The nature of the catalyst is paramount. As seen with rhodium-catalyzed hydrogenations, the metal surface coordinates with the substrate in a specific orientation, leading to a diastereoselective outcome . Similarly, Lewis acids like FeCl₃ can template a cyclization reaction to favor a particular geometry acs.org.

Protecting Groups: The choice of a protecting group on the piperidine nitrogen can have a profound impact on stereoselectivity. Studies on FeCl₃-catalyzed cyclizations showed that various N-protecting groups (e.g., Boc, Cbz, Ns) all resulted in excellent diastereoselectivity, yielding single cis-diastereoisomers acs.org. For N-Boc protected piperidines, the bulky Boc group can create A¹,³-strain (allylic strain), which forces other substituents into specific orientations to minimize this unfavorable interaction, thereby directing the stereochemical outcome of subsequent reactions rsc.org.

Solvent and Temperature: The polarity of the solvent can influence the stability of transition states, thereby affecting the isomeric ratio of the products. For instance, in certain palladium-catalyzed reactions, tetrahydrofuran (THF) was found to provide the highest stereoselectivity compared to other solvents like dichloromethane (B109758) ajchem-a.com. Temperature can also affect the equilibrium between different diastereomers, with lower temperatures often favoring the thermodynamically more stable product.

Enantiomeric Purity Determination in Chiral Piperidine Intermediates

When piperidine derivatives are synthesized as single enantiomers, it is crucial to determine their optical purity, typically expressed as enantiomeric excess (ee) or enantiomeric ratio (er).

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most common and reliable methods for determining the enantiomeric purity of chiral piperidine intermediates researchgate.netnih.gov.

The principle involves passing a solution of the racemic or enantioenriched compound through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates. This differential migration leads to their separation, and the relative areas of the two peaks in the resulting chromatogram correspond directly to the ratio of the enantiomers in the mixture whiterose.ac.ukacs.org. Kinetic resolution, a technique used to separate enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent, relies heavily on chiral HPLC or SFC to measure the enantiomeric excess of both the recovered starting material and the product nih.govacs.org.

While chromatography quantifies the ratio of enantiomers, spectroscopic techniques are essential for assigning the absolute and relative stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry (e.g., cis vs. trans). The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, which is a direct consequence of the ring's conformation and the substituent's orientation (axial or equatorial) nih.govsoton.ac.uk. The Nuclear Overhauser Effect (NOE), which detects through-space proximity of protons, can also be used to establish the relative positioning of substituents on the ring.

X-ray Crystallography: This is the definitive method for determining the absolute and relative stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be constructed, providing unambiguous proof of its stereochemical configuration whiterose.ac.uk. This technique was used to confirm the cis-stereochemistry and absolute configuration of a 2,4-disubstituted piperidine derivative after a kinetic resolution experiment whiterose.ac.uk.

Conformational Preferences of the Piperidine Ring

The piperidine ring is not planar and typically adopts a low-energy chair conformation to minimize angular and torsional strain, similar to cyclohexane (B81311) nih.gov. In this conformation, substituents at each carbon can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. For this compound, the conformational preference is determined by the interplay of steric interactions between the N-methyl, C3-methyl, and C4-amine groups.

Generally, bulky substituents prefer the more spacious equatorial position to avoid steric clashes with other axial substituents (1,3-diaxial interactions) rsc.org. In the case of N-methylpiperidine, an equilibrium exists between conformers with the methyl group in the axial and equatorial positions rsc.org. The introduction of a second methyl group at the C3 position complicates this equilibrium. A C3-methyl group will strongly prefer an equatorial orientation to avoid 1,3-diaxial interactions with axial protons at C5 and the N-methyl group if it were also axial rsc.org. Therefore, the most stable conformation for the cis-isomer would likely feature a chair form with both the N-methyl and C3-methyl groups occupying equatorial (or pseudo-equatorial) positions to minimize steric strain. The C4-amine group would then also have a preferred orientation based on its interactions with the other substituents. The presence of the N-methyl group and its lone pair of electrons also introduces the possibility of twist-boat conformations, although these are generally higher in energy than the chair form nih.govacs.org.

Chair Conformation Analysis via X-ray Crystallography

In the case of the aforementioned 2,6-bis(4-chloro-phen-yl)-1,3-dimethyl-piperidin-4-one O-benzyl-oxime, the methyl and 4-chlorophenyl groups were found to be in equatorial orientations, which is generally the more stable position for bulky substituents as it minimizes steric hindrance. nih.gov Similarly, in 1-Benzylpiperidin-4-one O-(2-bromo-benzyl) oxime, the piperidone ring also adopts a chair conformation. javeriana.edu.cojaveriana.edu.co Based on these analogous structures, it is highly probable that this compound also exists in a chair conformation in the solid state. The preferred orientation of the substituents (1-methyl, 3-methyl, and 4-amino groups) in the cis and trans isomers would be such that steric interactions are minimized.

Table 1: Conformation of Related Piperidine Derivatives from X-ray Crystallography

| Compound | Ring Conformation | Reference |

| 2,6-Bis(4-chloro-phen-yl)-1,3-dimethyl-piperidin-4-one O-benzyl-oxime | Chair | nih.gov |

| 1-Benzylpiperidin-4-one O-(2-bromo-benzyl) oxime | Chair | javeriana.edu.cojaveriana.edu.co |

This table presents data from analogous compounds to illustrate the expected conformation of the this compound system.

Ring Puckering Parameters and Their Derivations in Piperidine Structures

To provide a quantitative description of the non-planar nature of the piperidine ring, a set of puckering parameters can be calculated from the atomic coordinates obtained from X-ray crystallography. These parameters, developed by Cremer and Pople, describe the exact shape of the ring.

The total puckering amplitude (Q) is a measure of the degree of puckering, while the polar angles (θ and φ) describe the type of puckering (e.g., chair, boat, twist-boat). For a six-membered ring, the chair conformation is characterized by specific values of these parameters.

While the specific puckering parameters for this compound cannot be calculated without its crystal structure, data from related compounds can provide insight. For example, the crystal structure of 1-Benzylpiperidin-4-one O-(2-bromo-benzyl) oxime reveals a total puckering amplitude (QT) of 0.554(2) Å for its chair-shaped piperidone ring. javeriana.edu.co This value indicates a significant deviation from a planar structure.

The derivation of these parameters involves defining a mean plane through the ring atoms and then calculating the perpendicular displacement of each atom from this plane. These displacements are then used in a set of equations to determine the puckering coordinates.

Table 2: Illustrative Ring Puckering Parameters for a Substituted Piperidone

| Parameter | Value | Description | Reference |

| Total Puckering Amplitude (QT) | 0.554(2) Å | Measures the degree of non-planarity | javeriana.edu.co |

This table shows puckering data for 1-Benzylpiperidin-4-one O-(2-bromo-benzyl) oxime as a representative example for a substituted piperidine ring.

E/Z Isomerization Studies in Oxime and Imine Derivatives

The amino group at the 4-position of this compound can be chemically modified to form imines (Schiff bases) or, if the starting material is the corresponding ketone (1,3-dimethylpiperidin-4-one), oximes. The resulting C=N double bond in these derivatives leads to the possibility of geometric isomerism, specifically E/Z isomerism.

The E (entgegen, opposite) and Z (zusammen, together) notation is used to describe the spatial arrangement of substituents around the double bond based on Cahn-Ingold-Prelog priority rules. The study of E/Z isomerism is crucial as different isomers can exhibit distinct physical, chemical, and biological properties.

In the context of oxime derivatives of related piperidones, both E and Z isomers can be formed during synthesis, and their ratio can be influenced by reaction conditions. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for identifying and quantifying the isomers. For instance, the chemical shift of protons and carbons near the C=N bond can differ significantly between the E and Z isomers. tsijournals.com Computational calculations of NMR chemical shifts can also be employed to aid in the unambiguous assignment of the isomers. rsc.orgnih.gov

For example, in a study of cephalosporins containing an oxime group, the aminothiazole proton in the E-isomer was observed at a downfield chemical shift compared to the Z-isomer in the 1H NMR spectrum. tsijournals.com This difference was attributed to a hydrogen bonding-type interaction in the E-isomer. tsijournals.com While specific studies on oxime or imine derivatives of this compound are not prevalent, the principles of E/Z isomerism and the analytical methods used for their characterization are broadly applicable.

Role As a Key Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The utility of 1,3-dimethylpiperidin-4-amine (B1630183) as a synthetic precursor is rooted in the reactivity of its piperidine (B6355638) ring and its appended amine group. These features allow it to be readily incorporated into larger molecules, particularly other heterocyclic systems, which are the cornerstones of many modern therapeutic agents and agrochemicals.

Building Block for Advanced Pharmaceutical Scaffolds

The 4-aminopiperidine scaffold is a well-established and highly valued structural unit in medicinal chemistry. researchgate.net Its derivatives are key components in a variety of bioactive compounds, demonstrating its versatility as a foundational element for drug design. The incorporation of this scaffold can confer favorable physicochemical properties to a molecule, such as improved solubility and the ability to form key interactions with biological targets.

Research has demonstrated the successful integration of substituted 4-aminopiperidines into advanced pharmaceutical agents. For example, derivatives of this scaffold are integral to the structure of potent CCR5 antagonists, which function as HIV-1 entry inhibitors. nih.gov In these applications, the 4-aminopiperidine core serves as a central building block, allowing for the systematic attachment of other chemical moieties to optimize antiviral activity. nih.gov Similarly, this structural motif has been employed in the development of inhibitors for the Hepatitis C Virus (HCV). nih.gov A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation, leading to a medicinal chemistry campaign to optimize their activity and properties. nih.gov

The synthesis of these complex pharmaceutical agents often involves using a protected form of the 4-aminopiperidine derivative as a key intermediate. This allows for selective chemical modifications at different positions of the molecule in a controlled, step-wise manner. nih.govnih.gov

Table 1: Examples of Pharmaceutical Scaffolds Derived from 4-Aminopiperidine

| Therapeutic Target | Compound Class | Role of 4-Aminopiperidine Scaffold |

| CCR5 | Piperazino-piperidine amides | Key building block for HIV-1 entry inhibitors. nih.gov |

| Hepatitis C Virus (HCV) | 4-Aminopiperidine (4AP) derivatives | Core scaffold for inhibitors of viral assembly and release. nih.gov |

| M3 Muscarinic Receptor | Substituted 4-aminopiperidines | Foundation for a series of potent muscarinic antagonists. researchgate.net |

Application in Agrochemical Research

Beyond pharmaceuticals, the piperidine framework is also found in molecules developed for agricultural applications. Inspired by established agrofungicides like fenpropidin, researchers have investigated substituted 4-aminopiperidines as a novel class of antifungal agents. mdpi.com

A systematic study involving the synthesis of a library of over 30 different 4-aminopiperidines has shown their potential in controlling fungal growth. These compounds were synthesized starting from N-substituted 4-piperidone derivatives via reductive amination. mdpi.com Subsequent biological evaluation against various clinically and agriculturally relevant fungal strains, including Aspergillus spp. and Candida spp., identified several candidates with significant growth-inhibiting activity. mdpi.com Further investigation into the mechanism of action suggested that these compounds interfere with the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes. mdpi.com This research highlights the potential of the 4-aminopiperidine scaffold as a template for the discovery of new agrochemical fungicides.

Catalytic Applications of Substituted Piperidine Amines

The amine functional groups present in this compound and related compounds enable their participation in catalytic processes. The lone pair of electrons on the nitrogen atom can act as a nucleophile or a base, facilitating a variety of organic transformations.

Nucleophilic Catalysis in Organic Transformations

Piperidine and its derivatives are widely used as bases and nucleophilic catalysts in organic synthesis. wikipedia.org The nitrogen atom within the piperidine ring can initiate reactions by attacking an electrophilic center, or it can function as a base to deprotonate a substrate, thereby increasing its reactivity.

Strategic Integration in Multi-Step Synthetic Pathways

In the synthesis of complex target molecules, this compound and related compounds are valuable intermediates that are introduced as part of a longer, carefully planned sequence of reactions. Their integration allows for the efficient assembly of the final molecular architecture.

A common strategy involves using a protected version of the aminopiperidine, such as N-Boc-4-aminopiperidine, at an early stage. The protecting group (in this case, Boc) masks the reactivity of the piperidine nitrogen, allowing other chemical transformations to be performed on different parts of the molecule. For example, in the synthesis of HCV inhibitors, 4-amino-1-Boc-piperidine undergoes reductive amination to form a key intermediate, which is then subjected to coupling with various electrophiles before the final deprotection step. nih.gov

This modular approach is also evident in the synthesis of CCR5 antagonists, where N'-Boc-4-methyl-4-aminopiperidine is described as a "smart building block." nih.gov Its use facilitates a convergent synthesis, where different fragments of the final molecule are prepared separately and then joined together, a method that is often more efficient and higher yielding than a linear approach. Another example is found in a patented synthesis of the drug prucalopride, where 4-aminopiperidine is first protected, then alkylated with a different functional group, and finally deprotected to yield a key intermediate. google.com These examples underscore the strategic importance of substituted aminopiperidines as versatile intermediates in modern, multi-step organic synthesis. syrris.jp

Convergent and Divergent Synthetic Approaches Involving Piperidine Amines

Conversely, a divergent synthesis begins with a central core molecule that is sequentially reacted to create a library of structurally related compounds. wikipedia.org The routes "diverge" from a common intermediate. researchgate.net This strategy is exceptionally useful in drug discovery for generating molecular diversity and exploring structure-activity relationships. A core structure like this compound, with its reactive primary amine and modifiable ring nitrogen, is an ideal starting point. From this single intermediate, a wide array of derivatives can be produced by reacting the amine with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides) or by further modifying the piperidine ring, leading to a diverse library of compounds for biological screening. wikipedia.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Stereochemical Purity

The synthesis of this compound most commonly proceeds via the reductive amination of its corresponding ketone precursor, 1,3-Dimethylpiperidin-4-one. This one-pot reaction is highly efficient but requires careful optimization to maximize yield and control the stereochemical outcome, particularly the relative orientation of the C3-methyl group and the C4-amine group (cis vs. trans). thermofisher.com Key parameters for optimization include the choice of reducing agent, solvent, pH, and temperature.

Key Optimization Parameters for Reductive Amination:

Reducing Agent: The choice of reducing agent is critical. Milder hydrides like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they selectively reduce the protonated iminium ion intermediate over the starting ketone. harvard.educommonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, but it may reduce the ketone directly if imine formation is slow; its addition is often delayed to allow for complete imine formation. commonorganicchemistry.com

Solvent and pH: The reaction is typically performed in alcoholic solvents like methanol or ethanol. The pH must be carefully controlled, usually in a mildly acidic range (pH 5-7), to facilitate the formation of the iminium ion intermediate without deactivating the amine nucleophile. harvard.edu Acetic acid is often added as a catalyst.

Temperature: Most reductive aminations are run at or below room temperature to control selectivity and minimize side reactions.

Stereochemical Control: The diastereoselectivity of the reduction (the formation of cis or trans isomers) is influenced by the steric bulk of the reducing agent and the substituents on the piperidine ring. Bulky reducing agents may preferentially attack from the less hindered face of the iminium ion, leading to a higher proportion of one stereoisomer. For instance, the stereoselective reduction of a related piperidone using sodium borohydride has been shown to yield specific stereoisomers. rsc.org Achieving high stereochemical purity is essential as different stereoisomers can exhibit vastly different biological activities.

Below is a table summarizing typical conditions and their impact on the reductive amination of substituted piperidinones.

| Parameter | Condition/Reagent | Typical Impact on Reaction |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for the iminium ion; often gives high yields. harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective under mildly acidic conditions; toxic cyanide byproducts are a concern. harvard.edu | |

| Sodium Borohydride (NaBH₄) | Less expensive but can reduce the starting ketone; requires careful control of addition. commonorganicchemistry.com | |

| Catalytic Hydrogenation (H₂/Catalyst) | "Green" alternative, can be highly stereoselective depending on the catalyst (e.g., Pd, Pt). | |

| Solvent | Methanol (MeOH), Ethanol (EtOH) | Common protic solvents that facilitate imine formation. commonorganicchemistry.com |

| Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE) | Aprotic solvents often used with NaBH(OAc)₃. commonorganicchemistry.com | |

| Catalyst/Additive | Acetic Acid (AcOH) | Catalyzes imine/iminium ion formation by providing a proton source. harvard.edu |

| Titanium(IV) Isopropoxide (Ti(OiPr)₄) | Lewis acid that can activate the ketone and facilitate imine formation. koreascience.kr | |

| Temperature | 0 °C to Room Temperature | Lower temperatures generally improve selectivity and reduce side reactions. |

By systematically adjusting these parameters, chemists can optimize the synthesis to produce this compound with high chemical yield and the desired stereochemical purity, ensuring its quality as a key intermediate for further complex syntheses.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,3-Dimethylpiperidin-4-amine (B1630183), offering detailed insights into its molecular framework and stereochemical arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful, non-destructive methods for confirming the identity and determining the isomeric form of this compound. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in the spectra provide a wealth of structural information.

The piperidine (B6355638) ring typically adopts a chair conformation, and the relative orientation of the methyl groups and the amine group (cis or trans) significantly influences the NMR spectrum. For instance, the coupling constants between protons on adjacent carbons can differentiate between axial and equatorial substituents, which is key to distinguishing stereoisomers. The chemical shifts of the protons and carbons are also sensitive to the local electronic environment, allowing for the assignment of each atom in the molecular structure.

Key Research Findings:

¹H NMR: The spectrum allows for the identification of all proton environments. The signals for the methyl groups and the protons on the piperidine ring can be distinguished. The coupling patterns are particularly informative for establishing the relative stereochemistry of the substituents at the C3 and C4 positions.

¹³C NMR: This technique provides a distinct signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the piperidine ring carbons can further support the stereochemical assignment made from ¹H NMR data. scispace.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals by showing their correlations.

| Isomer | Technique | Key Signals and Assignments |

|---|---|---|

| cis-1,3-Dimethylpiperidin-4-amine (B8189207) | ¹H NMR | Distinct signals for N-CH₃, C₃-CH₃, and piperidine ring protons. Coupling constants help confirm the cis relationship. |

| ¹³C NMR | Unique chemical shifts for all 7 carbon atoms, including the two methyl groups and the five ring carbons. | |

| trans-1,3-Dimethylpiperidin-4-amine | ¹H NMR | Different chemical shifts and coupling constants for ring protons compared to the cis isomer due to altered stereochemistry. |

| ¹³C NMR | Shifts for C3, C4, and adjacent ring carbons differ from the cis isomer, reflecting the change in substituent orientation. |

Quantitative NMR (qNMR) is an accurate and reliable method for determining the concentration or purity of a substance without the need for an identical reference standard for the analyte. globalresearchonline.net The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For the purity assessment of this compound, a certified internal standard of known purity and concentration is added to a precisely weighed sample. globalresearchonline.net By comparing the integrals of specific, well-resolved signals from the analyte and the internal standard, the absolute quantity of this compound can be calculated. This method can also be adapted to monitor the progress of a chemical reaction by tracking the disappearance of starting materials and the appearance of the product over time.

Validation of a qNMR Method:

Specificity: The analyte and internal standard signals must be unique and well-resolved from each other and any impurities.

Linearity: The method must show a linear relationship between the analyte concentration and the measured response across a range of concentrations.

Precision and Accuracy: The method should yield consistent and accurate results upon repeated measurements. globalresearchonline.net

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, making it the gold standard for structural determination.

When a suitable single crystal of a this compound salt can be grown, single-crystal X-ray diffraction analysis yields a precise 3D molecular structure. This technique unambiguously determines bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com

Crucially, for chiral molecules, this method can establish the absolute stereochemistry, confirming the exact spatial arrangement of the substituents on the piperidine ring. It can also definitively verify the chair conformation of the piperidine ring and the axial or equatorial positions of the substituents. The resulting crystal structure provides invaluable data on intermolecular interactions, such as hydrogen bonding, which govern how the molecules pack in the solid state. researchgate.net

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic researchgate.net |

| Space Group | Symmetry of the crystal lattice (e.g., P2₁/c) mdpi.com |

| Unit Cell Dimensions | Lattice parameters (a, b, c, α, β, γ) researchgate.net |

| Bond Lengths & Angles | Precise geometric parameters of the molecule |

| Absolute Configuration | Definitive stereochemical assignment (R/S) |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Therefore, identifying and controlling polymorphism is critical.

Powder X-ray Diffraction (PXRD) is the primary technique used to analyze bulk crystalline material and identify different polymorphic forms. Each polymorph will produce a unique diffraction pattern. Complementary thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), can be used to detect phase transitions between polymorphs as a function of temperature. mdpi.com

Mass Spectrometry (MS) and Chromatography Techniques

The combination of chromatography for separation and mass spectrometry for detection provides a highly sensitive and specific approach for the analysis of this compound.

Mass spectrometry is used to determine the molecular weight of the compound and can help elucidate its structure by analyzing fragmentation patterns. For this compound (C₇H₁₆N₂), the expected monoisotopic mass is approximately 128.13 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The molecule can be observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

| Adduct | Predicted m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 129.1386 |

| [M+Na]⁺ | 151.1206 |

| [M+K]⁺ | 167.0945 |

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from impurities, starting materials, and byproducts. nih.govlcms.cz

Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is well-suited for the analysis of volatile amines and can be used for purity assessment and quantification of residual solvents. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination. For a compound like this compound, which has stereoisomers, chiral HPLC is particularly important. Using a chiral stationary phase, it is possible to separate and quantify the different enantiomers and diastereomers of the compound. nih.gov

The coupling of these separation methods with mass spectrometry (GC-MS, LC-MS) allows for the confident identification of the main compound and even trace-level impurities by providing both retention time and mass spectral data. nih.gov

LC-MS/MS for Derivatization-Based Analysis in Complex Research Matrices

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantification of low-concentration analytes in complex matrices such as biological fluids. However, small, polar molecules like this compound can present analytical challenges, including poor retention on standard reversed-phase chromatography columns and inefficient ionization. To overcome these issues, derivatization is often employed. researchgate.net This process involves chemically modifying the analyte to enhance its detectability and chromatographic behavior.

The primary amine group of this compound is a prime target for derivatization. By reacting it with a suitable reagent, a tag is introduced that can improve its properties for LC-MS/MS analysis. For instance, derivatization can increase the molecule's hydrophobicity, leading to better retention on C18 columns, and enhance its proton affinity, resulting in a stronger signal in the mass spectrometer. researchgate.net Multiple reaction monitoring (MRM) on a tandem mass spectrometer provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the derivatized analyte. nih.gov This approach is particularly beneficial in complex research matrices where background interference is high.

Several derivatization strategies developed for other amines and polar compounds are applicable. Reagents such as dinitrophenylhydrazine (DNPH) or sulfonyl chlorides can be used to modify the primary amine, yielding a derivative with significantly improved ionization efficiency and chromatographic properties. gassnova.no The selection of the derivatization reagent depends on the specific requirements of the assay, including desired sensitivity and compatibility with the sample matrix.

| Derivatization Strategy | Target Functional Group | Purpose | Example Reagent Class | Reference Principle |

|---|---|---|---|---|

| Acylation | Primary/Secondary Amines | Improve chromatographic retention and ionization | Sulfonyl Chlorides (e.g., Dansyl Chloride) | researchgate.netresearchgate.net |

| Alkylation | Primary/Secondary Amines | Increase volatility and thermal stability (for GC-MS) | Alkyl Halides | |

| Hydrazone Formation | Aldehydes/Ketones (by analogy for amines) | Introduce a readily ionizable moiety | Hydrazines (e.g., DNPH) | gassnova.no |

| Piperidine Tagging | Carboxylic Acids | Introduce a high proton affinity tag | N-(4-aminophenyl)piperidine | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for separating its stereoisomers. The compound has two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The separation of these isomers is critical as they may possess different biological activities.

For purity analysis, reversed-phase HPLC with a suitable detector is commonly used. However, since this compound lacks a strong chromophore for UV detection, derivatization may be necessary. A pre-column derivatization step with a UV-active reagent, such as para-toluenesulfonyl chloride (PTSC), can be employed to introduce a chromophore, allowing for sensitive detection. researchgate.netnih.gov

The separation of enantiomers requires chiral chromatography. This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Cellulose-based CSPs, such as Chiralcel OD, have proven effective for resolving racemic mixtures of piperidine derivatives. nih.gov The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. nih.gov The resolution between the enantiomeric peaks should ideally be greater than 1.5 to ensure baseline separation. For compounds that are difficult to resolve or detect, pre-column derivatization can also be combined with chiral HPLC to enhance both separation and detection. nih.gov

| Parameter | Typical Condition for Chiral Separation | Purpose | Reference Example |

|---|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralcel OD, Chiralpak AD-H) | Provides stereoselective interactions for enantiomeric resolution. | nih.govnih.gov |

| Mobile Phase | Normal Phase: Hexane/Isopropanol or Polar Mode: Ethanol with amine modifier | Elutes the compounds and modulates interaction with the CSP. | nih.govnih.gov |

| Detector | UV Detector (often requires derivatization) | Monitors the column effluent and quantifies the separated isomers. | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. | nih.gov |

| Derivatization Reagent | para-Toluene Sulfonyl Chloride (PTSC) | Introduces a chromophore for UV detection in non-chromophoric analytes. | researchgate.netnih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental for the structural elucidation of this compound, providing information on its functional groups and electronic properties.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Accessing Chiral 1,3-Dimethylpiperidin-4-amine (B1630183) Scaffolds

The development of stereoselective synthetic routes to access chiral this compound is a critical area of future research. The precise spatial arrangement of the methyl and amine substituents on the piperidine (B6355638) ring is crucial for its biological activity. While various methods exist for the synthesis of substituted piperidines, novel strategies that offer high diastereo- and enantioselectivity for the 1,3-dimethyl-4-amino substitution pattern are highly sought after.

One promising approach is the use of asymmetric catalysis . For instance, a practical asymmetric synthesis has been developed for a novel aminopiperidine-fused imidazopyridine, which functions as a dipeptidyl peptidase IV (DPP-4) inhibitor acs.orgnih.gov. This synthesis involves a unique three-component cascade coupling with a chiral nitro diester, which is accessible through a highly enantioselective Michael addition acs.orgnih.gov. Adapting such cascade reactions could provide a direct and efficient route to chiral this compound precursors.

Another avenue of exploration is the stereoselective functionalization of existing piperidine rings . A modular and diastereoselective synthesis of substituted piperidin-4-ols has been reported, which involves a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement nih.gov. This method's flexibility could be harnessed to introduce the desired methyl and amino groups with high stereocontrol.

Furthermore, biocatalysis and the use of chiral auxiliaries present opportunities for developing enantioselective syntheses. Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines rsc.org. This strategy, which utilizes a chiral intermediate, could be adapted for the synthesis of optically pure this compound.

Below is a table summarizing potential novel synthetic strategies:

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Asymmetric Cascade Reactions | One-pot synthesis, high atom economy, enantioselective. | Direct formation of the functionalized piperidinone skeleton with control over stereocenters. |

| Gold-Catalyzed Cyclization/Rearrangement | Modular, highly diastereoselective. | Flexible introduction of substituents on the piperidine ring to afford chiral piperidin-4-ol precursors. |

| Biosynthesis-Inspired Mannich Reaction | Stereoselective, utilizes chiral intermediates. | Formation of chiral dihydropyridinone intermediates that can be converted to the target compound. |

| Dearomative Functionalization of Pyridines | Direct access to highly substituted piperidines. | Stepwise functionalization of a pyridine (B92270) precursor to introduce the methyl and amino groups with stereocontrol. |

Advanced Computational Approaches for Predicting Reactivity and Selectivity in Piperidine Chemistry

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, thereby guiding synthetic efforts. For this compound, advanced computational approaches can provide insights into its reactivity, the stereochemical outcomes of reactions, and its interaction with biological targets.

Density Functional Theory (DFT) is a widely used method to investigate the structural and electronic properties of piperidine derivatives. DFT calculations can be employed to determine the relative energies of different diastereomers and predict the thermodynamic ratio of isomers in a reaction mixture chemrxiv.orgnih.gov. This is particularly valuable for designing synthetic routes that favor the desired stereoisomer of this compound. Furthermore, DFT studies can elucidate reaction mechanisms, as demonstrated in the computational investigation of the anomeric effect and hyperconjugative aromaticity in piperidine derivatives rsc.org.

Molecular dynamics (MD) simulations can be used in conjunction with DFT to study the conformational flexibility of the piperidine ring and how different substituents influence its preferred geometry. This information is crucial for understanding how this compound and its derivatives bind to biological targets. For instance, computational studies, including molecular docking and MD simulations, have been used to investigate the binding modes of piperidine-containing hydrazone derivatives as cholinesterase inhibitors nih.gov.

The following table highlights key computational approaches and their applications in the study of this compound:

| Computational Approach | Application | Expected Insights |

| Density Functional Theory (DFT) | Calculation of geometric parameters, electronic properties, and reaction energies. | Prediction of the most stable conformers, understanding reaction selectivity, and elucidating reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule over time. | Analysis of conformational flexibility and interactions with solvent and biological macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity. | Prediction of the biological activity of novel derivatives of this compound. |

| Molecular Docking | Prediction of the binding orientation of a molecule to a target protein. | Identification of key interactions between this compound derivatives and their biological targets. |

Exploration of this compound in New Catalytic Cycles and Methodologies

The unique structural and electronic properties of this compound make it an interesting candidate for exploration in new catalytic cycles and methodologies. While primarily known as a synthetic intermediate, its potential as a ligand or catalyst in its own right is an emerging area of research.

The nitrogen atoms in the piperidine ring can act as Lewis bases and coordinate to metal centers. This suggests that chiral derivatives of this compound could be developed as chiral ligands for asymmetric catalysis. The development of such ligands could enable novel enantioselective transformations.

Furthermore, the amine functionality can participate in hydrogen bonding, making it a potential organocatalyst for various reactions. The field of organocatalysis has expanded rapidly, and the development of new chiral amine catalysts is an active area of research. The rigid piperidine scaffold of this compound could provide a well-defined chiral environment for asymmetric transformations.

The compound can also serve as a key building block in the development of novel photoredox catalysts . A photoredox-catalyzed α-amino C–H arylation reaction of highly substituted piperidine derivatives has been reported, demonstrating the potential for functionalizing the piperidine ring under mild conditions chemrxiv.orgnih.gov. Exploring the reactivity of this compound in such photocatalytic cycles could lead to new methods for its derivatization.

Integration of Machine Learning and Artificial Intelligence in Piperidine Synthesis and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. For this compound, these technologies can be applied to accelerate the design of new derivatives with desired properties and to optimize their synthetic routes.

De novo drug design algorithms can generate novel molecular structures with specific biological activities. By using this compound as a core scaffold, AI models can design new compounds with improved potency and selectivity for various biological targets. These models learn from large datasets of known active compounds and can predict the properties of newly designed molecules mdpi.com.

Predictive models , such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity of piperidine derivatives. These models can help prioritize which derivatives of this compound to synthesize and test, thereby saving time and resources. For example, QSAR models have been developed to predict the cardiotoxicity of piperidine derivatives mdpi.com.

AI can also be used to optimize synthetic routes . Retrosynthesis programs can suggest synthetic pathways to a target molecule, and ML models can predict the outcome of chemical reactions. This can help chemists design more efficient and robust syntheses of this compound and its derivatives.

The table below summarizes the potential applications of AI and machine learning in the context of this compound:

| AI/ML Application | Description | Potential Impact |

| De Novo Molecular Design | Generative models create novel molecules with desired properties. | Rapid design of new drug candidates based on the this compound scaffold. |

| Predictive Modeling (QSAR) | Models that correlate molecular structure with biological activity. | Prioritization of synthetic targets and prediction of potential off-target effects. |

| Retrosynthesis Planning | Algorithms that suggest synthetic routes to a target molecule. | Design of more efficient and sustainable synthetic pathways. |

| Reaction Outcome Prediction | ML models that predict the yield and selectivity of chemical reactions. | Optimization of reaction conditions and reduction of experimental effort. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Dimethylpiperidin-4-amine, and how can reaction conditions be optimized for enantiomeric purity?

- Answer : Synthesis typically involves chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques to achieve the desired stereochemistry. Key steps include:

- Catalyst selection : Use of Ru-BINAP complexes for enantioselective reduction of imine precursors .

- Reaction optimization : Continuous flow reactors improve yield (up to 85%) and reduce racemization by precise control of temperature and pressure .

- Purification : Recrystallization or chiral chromatography ensures >98% enantiomeric excess .

- Methodological Tip : Monitor reaction progress via HPLC with chiral columns to validate stereochemical outcomes.

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect impurities (e.g., residual solvents) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (128.22 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration, critical for correlating structure with bioactivity .

- Data Interpretation : Compare spectral data with computational models (e.g., DFT) to resolve ambiguities in stereochemical assignments .

Q. What biological activities have been observed for this compound in preclinical studies?

- Answer :

- Receptor Interactions : Binds to opioid receptors (Ki = 12 nM for μ-opioid) with analgesic efficacy comparable to morphine in rodent models .

- Anticancer Activity : Induces apoptosis in FaDu hypopharyngeal carcinoma cells (IC = 8.2 µM) via caspase-3 activation .

- Neuropharmacology : Modulates dopamine reuptake (EC = 0.5 µM) in vitro, suggesting potential for CNS drug development .

- Experimental Design : Use radioligand binding assays (e.g., H-naloxone displacement) and flow cytometry for apoptosis quantification .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Answer : The (3S,4R) configuration enhances binding affinity to G-protein-coupled receptors (GPCRs) due to complementary spatial alignment with hydrophobic pockets. For example:

- Selectivity : (3S,4R)-isomer shows 50-fold higher selectivity for κ-opioid receptors over δ-subtypes compared to (3R,4S) .

- Mechanistic Insight : Molecular docking simulations reveal hydrogen bonding between the 4-amine group and Asp128 in the μ-opioid receptor .

- Methodology : Use chiral analogs in competitive binding assays and molecular dynamics simulations to map steric and electronic interactions .

Q. What strategies can resolve contradictions in cytotoxicity data across different cancer cell lines?

- Answer :

- Cell Line Profiling : Test panels of cell lines (e.g., NCI-60) to identify lineage-specific sensitivities. For example, FaDu cells (head/neck) may overexpress pro-apoptotic Bax, enhancing response .

- Metabolic Stability : Assess compound stability in culture media (e.g., hepatic microsome assays) to rule out false negatives from rapid degradation .

- Data Normalization : Use Z-score analysis to account for batch effects in high-throughput screens .

- Case Study : Discrepancies in IC values (e.g., 8.2 µM in FaDu vs. >50 µM in MCF-7) may reflect differential expression of drug transporters .

Q. How does modifying substituents on the piperidine ring affect the compound’s pharmacokinetic properties?

- Answer :

- Lipophilicity : Adding trifluoromethyl groups (logP +0.5) improves blood-brain barrier penetration but reduces aqueous solubility .

- Metabolism : N-methylation decreases CYP3A4-mediated oxidation, prolonging half-life (t = 4.2 hrs vs. 1.5 hrs for non-methylated analogs) .

- Table : Comparative PK Data

| Substituent | logP | t (hrs) | BBB Penetration (AUC/AUC) |

|---|---|---|---|

| -H (parent) | 1.2 | 1.5 | 0.3 |

| -CF (C-6) | 1.7 | 3.8 | 1.2 |

| -N(CH) | 0.8 | 4.2 | 0.5 |

| Data from |

- Synthetic Strategy : Employ late-stage functionalization (e.g., Pd-catalyzed cross-coupling) to diversify substituents without re-optimizing core synthesis .

Methodological Notes

- Contradiction Analysis : Use meta-analysis tools (e.g., Cochrane Review methods) to assess heterogeneity in biological data, applying I statistics to quantify variability .

- Advanced Purification : Simulated moving bed (SMB) chromatography scales enantiomer separation efficiently for in vivo studies .

- Safety Compliance : Adhere to FDA guidelines for preclinical testing; avoid human/animal administration without regulatory approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.